molecular formula C24H19FN4O2 B11191582 3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11191582
M. Wt: 414.4 g/mol
InChI Key: ULRJWIYTINXCTK-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural framework, which includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, substituted with fluorophenyl and methoxybenzyl groups. The presence of these substituents imparts specific chemical and physical properties to the molecule, making it a subject of interest for various scientific applications.

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step synthetic routes. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the synthesis may start with the reaction of 4-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base, which then undergoes cyclization with a pyrazole derivative under acidic conditions to yield the desired compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The presence of fluorophenyl and methoxybenzyl groups enhances its binding affinity and specificity. The pathways involved may include signal transduction cascades, leading to altered cellular responses .

Comparison with Similar Compounds

Similar compounds to 3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives. These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:

These similar compounds highlight the uniqueness of the fluorophenyl and methoxybenzyl substituents in influencing the compound’s properties and applications .

Properties

Molecular Formula

C24H19FN4O2

Molecular Weight

414.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-11-[(4-methoxyphenyl)methyl]-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C24H19FN4O2/c1-15-22(17-5-7-18(25)8-6-17)23-26-13-20-21(29(23)27-15)11-12-28(24(20)30)14-16-3-9-19(31-2)10-4-16/h3-13H,14H2,1-2H3

InChI Key

ULRJWIYTINXCTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)CC5=CC=C(C=C5)OC

Origin of Product

United States

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